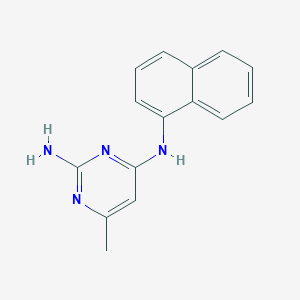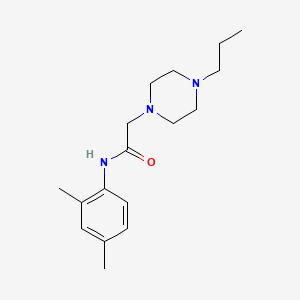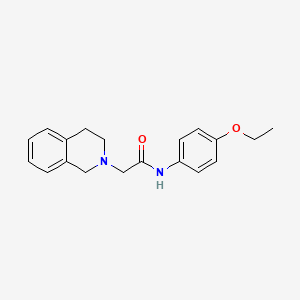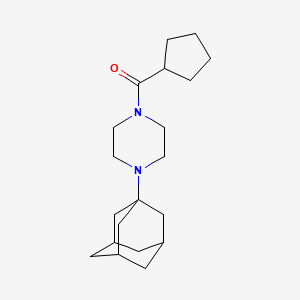![molecular formula C21H28N6O2 B5411173 N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5411173.png)
N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects, as well as its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and emotional processing. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 and 6, which play a role in cell proliferation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its selectivity and specificity for certain receptors and enzymes, which allows for more precise and targeted studies. However, one limitation is that this compound may have off-target effects or interact with other molecules in complex ways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide research, including:
1. Further investigation of its anxiolytic and antidepressant effects and potential use in the treatment of anxiety and depression.
2. Exploration of its anticancer properties and potential use in cancer therapy.
3. Study of its cardiovascular effects and potential use in the treatment of hypertension and other cardiovascular disorders.
4. Investigation of its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize dosing regimens.
5. Development of more selective and potent derivatives of this compound for improved therapeutic efficacy.
In conclusion, this compound is a synthetic compound that has shown promise in various fields of scientific research. Its unique mechanism of action and potential therapeutic properties make it a valuable target for further investigation and development.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the condensation of 4-methoxyphenylhydrazine with 2-bromo-4-pyrimidinyl ketone, followed by the addition of piperidine, and finally the reaction with 1,4-dibromobutane. The resulting product is then treated with piperazinecarboxylic acid to obtain this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve endothelial function, indicating its potential use in the treatment of hypertension and other cardiovascular disorders.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-29-18-7-5-17(6-8-18)23-21(28)27-15-13-25(14-16-27)19-9-10-22-20(24-19)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZABGKSBPDMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5411123.png)

![5-{[4-(N-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5411126.png)
![N-(1-cyano-1,2-dimethylpropyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5411133.png)

![N-(4-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5411151.png)
![3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5411153.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5411165.png)
![{[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid](/img/structure/B5411174.png)
![[5-(phenylethynyl)-2-furyl]methanol](/img/structure/B5411180.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411183.png)